molecular formula C14H13N3OS2 B10997252 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B10997252
M. Wt: 303.4 g/mol
InChI Key: UCJDLVITHMQABW-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Attachment of Propanamide Group: The propanamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.

    Introduction of Methylthiazole Group: The methylthiazole group can be attached via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a thiazole derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated derivatives and strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) as catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound may be investigated for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)acetamide: Another benzothiazole derivative with similar biological activities.

    N-(4-methyl-1,3-thiazol-2-yl)benzamide: A thiazole derivative with comparable chemical properties.

Uniqueness

3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to the combination of benzothiazole and thiazole rings in its structure. This dual-ring system can provide enhanced biological activity and chemical stability compared to similar compounds.

Properties

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H13N3OS2/c1-9-8-19-14(15-9)17-12(18)6-7-13-16-10-4-2-3-5-11(10)20-13/h2-5,8H,6-7H2,1H3,(H,15,17,18)

InChI Key

UCJDLVITHMQABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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